molecular formula C10H9NO3S B11988155 3-(4-Methoxyphenyl)-1,3-thiazolidine-2,4-dione

3-(4-Methoxyphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B11988155
M. Wt: 223.25 g/mol
InChI Key: YKEXRIOZTVEJSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains a thiazolidine ring substituted with a 4-methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiazolidine derivatives.

    Substitution: Halogenated aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Thiazolidine-2,4-dione: The parent compound without the 4-methoxyphenyl substitution.

    4-Methoxyphenyl derivatives: Compounds with similar aromatic substitutions but different heterocyclic cores.

Uniqueness: 3-(4-Methoxyphenyl)-1,3-thiazolidine-2,4-dione is unique due to the combination of the thiazolidine ring and the 4-methoxyphenyl group, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C10H9NO3S/c1-14-8-4-2-7(3-5-8)11-9(12)6-15-10(11)13/h2-5H,6H2,1H3

InChI Key

YKEXRIOZTVEJSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CSC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.